![molecular formula C16H15NO3S B1586893 1-(Isocyano(tosyl)methyl)-2-methoxybenzene CAS No. 263389-53-3](/img/structure/B1586893.png)
1-(Isocyano(tosyl)methyl)-2-methoxybenzene
Overview
Description
“1-(Isocyano(tosyl)methyl)-2-methoxybenzene” is a chemical compound that belongs to the isocyanide family . It is a densely functionalized isocyanide, involving an isocyano group, an acidic α-carbon atom, and a sulphonyl group .
Synthesis Analysis
The synthesis of isocyanides has been extensively elaborated . The geminal isocyano and tosyl groups in TOSMIC can be regarded as a specialized type of N,S-acetal, and reacts accordingly . This compact collection of functionality is a crucial factor in the rich chemistry of TOSMIC .Molecular Structure Analysis
The molecular structure of isocyanides is characterized by their isocyano group, an acidic α-carbon atom, and a sulphonyl group . These groups contribute to a multitude of reactions .Chemical Reactions Analysis
Isocyanides have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They have not gained a good reputation among medicinal chemists who have erroneously considered them either too reactive or metabolically unstable .Scientific Research Applications
Catalytic Conversion and Biomass Derivation
Studies have explored the catalytic conversion of methoxybenzene derivatives, serving as models for the thermal conversion of biomass into valuable chemicals. For instance, the bifunctional catalysis involving methoxybenzene derivatives highlights the potential for generating gasoline-range molecules from biomass lignin, suggesting applications in sustainable fuel production and chemical synthesis (Xinli Zhu et al., 2011).
Free Radical Chemistry
The reactivity of methoxybenzene derivatives with free radicals has been studied, indicating the potential of these compounds in synthesizing novel organic molecules through abnormal addition reactions. Such chemical transformations could be valuable in developing new pharmaceuticals and materials (T. Hosogai et al., 1971).
Electrosynthesis and Material Science
Electrochemical methods have been used to modify methoxybenzene derivatives, demonstrating the versatility of these compounds in synthesizing chemically modified molecules with potential applications in material science, such as in the creation of novel polymers and electroactive materials (Anna Gitkis et al., 2006).
Environmental Chemistry
The ozonolysis of methoxybenzene derivatives serves as a model for understanding the environmental fate of lignin-derived pollutants. This research has implications for environmental remediation strategies and the development of more eco-friendly industrial processes (E. Mvula et al., 2009).
Energy Storage
Innovations in energy storage have also leveraged methoxybenzene derivatives, particularly in the development of catholytes for non-aqueous redox flow batteries. Such applications underscore the potential of methoxybenzene derivatives in enhancing the chemical stability and performance of energy storage systems (Jingjing Zhang et al., 2017).
Mechanism of Action
Target of Action
It is known that isocyanides, a group to which this compound belongs, have a rich biological activity and have been described as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
Mode of Action
Isocyanides, in general, are known for their metal coordinating properties . They can form complexes with metal ions, which may influence their interaction with their targets .
Biochemical Pathways
Isocyanides are known to interact with various biological systems, suggesting they may affect multiple pathways .
Result of Action
Given the biological activity of isocyanides, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-8-10-13(11-9-12)21(18,19)16(17-2)14-6-4-5-7-15(14)20-3/h4-11,16H,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXVFJYPHAIAST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2OC)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377999 | |
Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyano(tosyl)methyl)-2-methoxybenzene | |
CAS RN |
263389-53-3 | |
Record name | 1-[Isocyano[(4-methylphenyl)sulfonyl]methyl]-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263389-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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